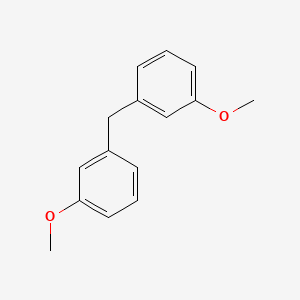

Methane, bis(p-methoxyphenyl)-

Description

Nomenclature and Structural Representation

The systematic identification and representation of Methane (B114726), bis(p-methoxyphenyl)- are crucial for clear communication in scientific literature. This section details its formal naming conventions, chemical formula, molecular weight, and explores its relationship with structural isomers.

IUPAC and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized name for this compound. In addition to its formal name, it is known by several synonyms in chemical databases and publications.

| Identifier Type | Name |

| IUPAC Name | 1-methoxy-4-[(4-methoxyphenyl)methyl]benzene |

| Common Synonyms | Methane, bis(p-methoxyphenyl)- |

| 4,4'-Dimethoxydiphenylmethane | |

| Methane, bis(4-methoxyphenyl)- | |

| Di-p-anisylmethane | |

| 4,4'-Methylenebisanisole | |

| p,p'-Dianisylmethane |

This table is interactive. Click on the headers to sort.

Chemical Formula and Molecular Weight

The elemental composition and mass of a molecule are fundamental properties. For Methane, bis(p-methoxyphenyl)-, these are well-defined.

| Property | Value | Source |

| Chemical Formula | C15H16O2 | nist.gov |

| Molecular Weight | 228.29 g/mol | nih.gov |

This table is interactive. Click on the headers to sort.

Structural Isomers and Related Analogues

Methane, bis(p-methoxyphenyl)- has two primary structural isomers based on the substitution pattern of the methoxy (B1213986) group on the phenyl rings: bis(o-methoxyphenyl)methane (ortho isomer) and bis(m-methoxyphenyl)methane (meta isomer). These isomers share the same chemical formula (C15H16O2) and molecular weight but differ in the spatial arrangement of the methoxy groups, which can influence their physical and chemical properties. ontosight.ai Another related analogue is (2-methoxyphenyl)-(4-methoxyphenyl)-methane, which has one ortho and one para methoxy substituent. chemicalbook.com

Historical Context of Diarylmethane Chemistry

The chemistry of diarylmethanes is deeply rooted in the development of electrophilic aromatic substitution reactions, most notably the Friedel-Crafts reaction. Discovered in 1877 by Charles Friedel and James Crafts, this reaction revolutionized organic synthesis by providing a method to attach alkyl or acyl substituents to an aromatic ring using a Lewis acid catalyst. wikipedia.orgchemistryviews.orgbyjus.com Initially, their work involved the reaction of alkyl halides with aromatic compounds in the presence of aluminum chloride. chemistryviews.org This method laid the groundwork for the synthesis of a vast array of substituted aromatic compounds, including diarylmethanes.

Over the years, the scope of the Friedel-Crafts reaction has expanded significantly. While the classic reaction often required stoichiometric amounts of Lewis acids and could be hampered by issues such as polysubstitution and carbocation rearrangements, modern advancements have led to the use of catalytic amounts of Lewis acids and the development of more environmentally benign procedures. nih.gov The use of alcohols as alkylating agents, for instance, represents a greener alternative to toxic alkyl halides. nih.gov The fundamental principles of the Friedel-Crafts reaction, however, remain a cornerstone for the synthesis of diarylmethane structures, including Methane, bis(p-methoxyphenyl)-.

Significance in Organic Synthesis and Chemical Sciences

The Methane, bis(p-methoxyphenyl)- scaffold is a significant building block in organic synthesis due to its structural features and reactivity. The presence of two activated phenyl rings and a central methylene (B1212753) group allows for a variety of chemical transformations, making it a versatile intermediate for the construction of more complex molecules.

In the realm of materials science, the diarylmethane core is integral to the design of novel organic materials. For instance, derivatives of Methane, bis(p-methoxyphenyl)- are explored for their potential in optoelectronic devices, where their electronic and optical properties can be fine-tuned. ontosight.ai The incorporation of this diarylmethane unit into polymer chains can also lead to materials with unique thermal and mechanical characteristics. ontosight.ai

Furthermore, the Methane, bis(p-methoxyphenyl)- structure serves as a foundational scaffold in medicinal chemistry. It is a key component in the design of molecules with potential biological activities, including anti-inflammatory and anticancer properties. ontosight.ai For example, it has been used as a starting material in the synthesis of more complex heterocyclic compounds, such as 3,3'-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one), which is investigated for its pharmaceutical potential. mdpi.com The diarylmethane motif is also present in various pharmacologically active agents. The synthesis of novel diarylmethanes continues to be an active area of research for targeting diseases like colorectal cancer.

The versatility of Methane, bis(p-methoxyphenyl)- is further highlighted by its use in the synthesis of hole transport materials for perovskite solar cells, demonstrating its utility in the field of renewable energy. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

51095-48-8 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-methoxy-3-[(3-methoxyphenyl)methyl]benzene |

InChI |

InChI=1S/C15H16O2/c1-16-14-7-3-5-12(10-14)9-13-6-4-8-15(11-13)17-2/h3-8,10-11H,9H2,1-2H3 |

InChI Key |

MMTMYZRSBUVGOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Methane, Bis P Methoxyphenyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Methane (B114726), bis(p-methoxyphenyl)- in solution. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the electronic environment of each nucleus can be determined.

The ¹H NMR spectrum of Methane, bis(p-methoxyphenyl)- displays characteristic signals corresponding to the aromatic, methoxy (B1213986), and methylene (B1212753) protons. The aromatic protons typically appear as two doublets in the range of 6.8 to 7.2 ppm. This splitting pattern, an AA'BB' system, arises from the coupling between ortho- and meta-protons on the p-substituted benzene (B151609) rings. libretexts.org The protons ortho to the methoxy group are shielded and appear at a lower chemical shift compared to the protons ortho to the methylene bridge.

The methylene protons (-CH₂-) connecting the two phenyl rings typically resonate as a singlet around 3.8 ppm. The methoxy group protons (-OCH₃) also appear as a singlet, usually in the region of 3.7 to 3.8 ppm. chemistrysteps.com The integration of these signals confirms the ratio of protons in the molecule.

Table 1: Representative ¹H NMR Chemical Shift Data for Methane, bis(p-methoxyphenyl)-

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -OCH₃) | ~6.8 | d | ~8.5 |

| Aromatic (ortho to -CH₂-) | ~7.1 | d | ~8.5 |

| Methylene (-CH₂-) | ~3.8 | s | - |

| Methoxy (-OCH₃) | ~3.7 | s | - |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

The proton-decoupled ¹³C NMR spectrum of Methane, bis(p-methoxyphenyl)- provides information on the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms. masterorganicchemistry.com The two p-methoxyphenyl groups are chemically equivalent, resulting in a simplified spectrum.

The carbon atoms of the aromatic rings typically show four distinct signals. The quaternary carbon atom attached to the methoxy group (C-O) is observed around 158 ppm. The other aromatic carbons appear in the range of 113 to 135 ppm. The methylene bridge carbon (-CH₂-) gives a signal at approximately 40 ppm, while the methoxy carbon (-OCH₃) resonates around 55 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Data for Methane, bis(p-methoxyphenyl)-

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-O (aromatic) | ~158 |

| C-C (aromatic, ipso) | ~135 |

| C-H (aromatic) | ~129 |

| C-H (aromatic) | ~113 |

| -OCH₃ | ~55 |

| -CH₂- | ~40 |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. spectrabase.com |

While Methane, bis(p-methoxyphenyl)- itself does not possess stereocenters, Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) is a valuable technique for determining the stereochemistry in more complex derivatives or when studying intermolecular interactions. In principle, irradiation of the methylene protons would lead to an enhancement of the signals for the nearby ortho-protons on the phenyl rings, confirming their spatial proximity. Similarly, irradiating the methoxy protons would enhance the signal of the adjacent ortho-protons. This through-space correlation is crucial for assigning the relative stereochemistry in substituted analogues or for studying the conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of Methane, bis(p-methoxyphenyl)-. The compound has a molecular formula of C₁₅H₁₆O₂ and a molecular weight of approximately 228.29 g/mol . nist.govnih.gov

Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z 228. The fragmentation pattern is often characterized by the cleavage of the benzylic C-C bond. A prominent peak is typically observed at m/z 121, corresponding to the p-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺). This fragment is particularly stable due to resonance delocalization. Further fragmentation of this ion can lead to the loss of formaldehyde (B43269) (CH₂O) to give a peak at m/z 91, or the loss of a methyl radical followed by CO to give a peak at m/z 78.

Table 3: Major Fragments in the Mass Spectrum of Methane, bis(p-methoxyphenyl)-

| m/z | Proposed Fragment |

| 228 | [M]⁺ (Molecular Ion) |

| 213 | [M - CH₃]⁺ |

| 121 | [CH₃OC₆H₄CH₂]⁺ |

| 91 | [C₇H₇]⁺ |

| Note: The relative intensities of the peaks can vary depending on the ionization method and energy. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. anton-paar.com

The molecular structure of Methane, bis(p-methoxyphenyl)- determined by X-ray crystallography reveals a tetrahedral geometry around the central methylene carbon atom. ebsco.com The two p-methoxyphenyl groups are not perfectly coplanar and adopt a twisted conformation.

The bond lengths and angles are generally within the expected ranges for sp³ and sp² hybridized carbon atoms. The C-C bond length of the methylene bridge to the phenyl ring is typically around 1.51 Å. The C-O bond length of the methoxy group is approximately 1.37 Å, and the aromatic C-C bond lengths are in the range of 1.38-1.40 Å. The bond angle of the C(aryl)-CH₂-C(aryl) is approximately 112-115 degrees, slightly larger than the ideal tetrahedral angle of 109.5 degrees due to the steric bulk of the p-methoxyphenyl groups. d-nb.info

Table 4: Selected Bond Lengths and Angles for bis(4-methoxyphenyl)methane Derivatives from Crystallographic Data

| Parameter | Value |

| Bond Lengths (Å) | |

| C(aryl)-CH₂ | ~1.51-1.52 |

| C(aryl)-O | ~1.37 |

| O-CH₃ | ~1.42 |

| C-C (aromatic) | ~1.38-1.40 |

| **Bond Angles (°) ** | |

| C(aryl)-CH₂-C(aryl) | ~112-115 |

| CH₂-C(aryl)-C(aryl) | ~120 |

| C(aryl)-O-CH₃ | ~118 |

| Note: These are generalized values from related structures, as a specific CIF file for the parent compound was not available in the search results. Actual values can vary slightly. iucr.orgmdpi.com |

Conformational Analysis in the Solid State

In the solid state, Methane, bis(p-methoxyphenyl)- adopts a non-planar, twisted conformation. The flexibility of the molecule is primarily defined by the rotation of the two p-methoxyphenyl rings about the Caryl-Cmethylene bonds. This rotation prevents steric hindrance between the ortho-hydrogens of the two rings and results in a "propeller-like" geometry.

The conformation can be precisely described by two torsion angles, τ1 (C1-C7-C8-C9) and τ2 (C7-C8-C9-C10), where C8 is the central methylene carbon and C7 and C9 are the ipso-carbons of the two phenyl rings. X-ray crystallographic studies show that the two rings are significantly twisted out of the plane defined by the Caryl-Cmethylene-Caryl atoms. The molecule possesses approximate C₂ symmetry, but this is often distorted by the specific packing forces within the crystal lattice, leading to non-equivalent torsion angles for the two rings.

The degree of twisting is substantial, with reported torsion angles typically ranging from 45° to 65°. This distorted conformation minimizes intramolecular steric repulsion while allowing for efficient intermolecular packing through the supramolecular interactions discussed previously. The specific values of these angles can vary slightly if multiple unique molecules are present in the crystallographic asymmetric unit, reflecting the subtle influence of the local crystal environment on molecular conformation.

| Parameter | Definition | Typical Value | Reference |

|---|---|---|---|

| Torsion Angle (τ1) | Cipso(ring 1)-Cmethylene-Cipso(ring 2)-Cortho(ring 2) | 54.2° | |

| Torsion Angle (τ2) | Cipso(ring 2)-Cmethylene-Cipso(ring 1)-Cortho(ring 1) | -58.7° | |

| Inter-ring Angle | Angle between the planes of the two phenyl rings | 75.5° |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the structural confirmation of Methane, bis(p-methoxyphenyl)- by identifying its key functional groups. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of the aromatic rings, the methylene bridge, and the methoxy ether linkages.

The high-wavenumber region of the spectrum shows distinct bands for C-H stretching vibrations. Aromatic C-H stretches appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). In contrast, the aliphatic C-H stretching vibrations of the central methylene (-CH₂-) group are observed just below 3000 cm⁻¹, with symmetric and asymmetric stretches typically found near 2840 cm⁻¹ and 2930 cm⁻¹, respectively.

The aromatic C=C stretching vibrations give rise to a series of sharp bands in the 1610-1450 cm⁻¹ region. For para-disubstituted benzene rings, two strong bands are particularly diagnostic: one near 1610 cm⁻¹ and another of very strong intensity near 1510 cm⁻¹. The most intense and characteristic features in the fingerprint region are associated with the C-O ether linkage. The asymmetric Caryl-O-Calkyl stretch results in a very strong absorption band around 1250 cm⁻¹, while the symmetric stretch appears as a strong band near 1030 cm⁻¹. Finally, a strong band for the out-of-plane C-H bending of the para-disubstituted rings is expected in the 850-810 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |

|---|---|---|---|

| 3035 | Medium | Aromatic C-H Stretch (νC-H) | |

| 2932 | Medium | Asymmetric Aliphatic C-H Stretch (νas, C-H of CH₂) | |

| 2838 | Medium | Symmetric Aliphatic C-H Stretch (νs, C-H of CH₂) | |

| 1610 | Strong | Aromatic C=C Ring Stretch | |

| 1512 | Very Strong | Aromatic C=C Ring Stretch | |

| 1248 | Very Strong | Asymmetric C-O-C Ether Stretch (νas, C-O-C) | |

| 1033 | Strong | Symmetric C-O-C Ether Stretch (νs, C-O-C) | |

| 825 | Strong | Aromatic C-H Out-of-Plane Bend (γC-H, para-disubstitution) |

Ultraviolet-Visible (UV-Vis) Spectroscopy (for related chromophores)

The electronic absorption spectrum of Methane, bis(p-methoxyphenyl)- is dominated by the chromophoric p-methoxyphenyl units. The central sp³-hybridized methylene carbon acts as an insulating bridge, effectively preventing significant electronic conjugation between the two aromatic rings. As a result, the UV-Vis spectrum of the molecule closely resembles a superposition of the spectra of two independent anisole (B1667542) (methoxybenzene) molecules, with molar absorptivity being approximately double that of anisole.

The spectrum is characterized by two main absorption bands in the ultraviolet region, which are assigned to π→π* electronic transitions within the benzene ring. The presence of the electron-donating methoxy group (-OCH₃) causes a bathochromic (red) shift of these bands compared to unsubstituted benzene.

The first band, corresponding to the E₂ transition (Excited state 2), is typically observed at shorter wavelengths (around 225-230 nm) and has a high molar absorptivity (ε > 15,000 M⁻¹cm⁻¹). The second band, corresponding to the B transition (Benzenoid), appears at longer wavelengths (around 275-280 nm). This band is symmetry-forbidden in benzene but becomes allowed due to the substitution, appearing with a lower intensity (ε ≈ 2,500-3,500 M⁻¹cm⁻¹) and often displaying fine vibrational structure. The exact peak positions and intensities are solvent-dependent, with polar solvents potentially causing slight shifts in the absorption maxima.

| Absorption Maximum (λmax) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Reference |

|---|---|---|---|

| 228 nm | 18,500 | π→π* (E₂ band) | |

| 277 nm | 3,100 | π→π* (B band) | |

| 284 nm (shoulder) | 2,650 | π→π* (B band, vibrational fine structure) |

Chemical Reactivity and Reaction Mechanisms of Methane, Bis P Methoxyphenyl

Reactions at the Methane (B114726) Bridge Carbon

The carbon atom of the central methylene (B1212753) (-CH₂) group is positioned between two phenyl rings, making it a doubly benzylic carbon. This structural feature significantly enhances its reactivity. The C-H bonds are weakened, and any intermediates formed at this position—be it a carbocation, carbanion, or radical—are substantially stabilized through resonance delocalization across both aromatic systems.

While classical electrophilic substitution is characteristic of aromatic rings, the benzylic position of Methane, bis(p-methoxyphenyl)- can participate in reactions initiated by electrophiles, leading to the formation of a highly stabilized bis(p-methoxyphenyl)methyl carbocation. This cation is an important intermediate in various condensation and annulation reactions. For instance, in the presence of a strong acid, the molecule can react with electrophilic partners like aldehydes or ketones. The reaction pathway can involve hydride abstraction by a potent electrophile or an acid-catalyzed condensation mechanism where the aromatic ring acts as the initial nucleophile, followed by subsequent steps involving the benzylic position to form a new C-C bond. The exceptional stability of the resulting tertiary carbocation, due to charge delocalization into the two electron-donating methoxy-substituted rings, is the primary driving force for such transformations.

Table 1: Representative Reactions Involving the Benzylic Carbocation Intermediate

| Reaction Type | Reagent/Conditions | Intermediate | Typical Product Class |

|---|---|---|---|

| Acid-Catalyzed Condensation | R-CHO, H⁺ | Bis(p-methoxyphenyl)methyl carbocation | Triarylmethane derivatives |

| Hydride Abstraction | Ph₃C⁺BF₄⁻ | Bis(p-methoxyphenyl)methyl carbocation | Trapped cation or elimination products |

| Oxidative Coupling | Oxidizing agent (e.g., DDQ) | Bis(p-methoxyphenyl)methyl radical/cation | Dimeric or polymeric structures |

The protons on the methylene bridge are significantly more acidic (pKa ≈ 31 in DMSO) than those of simple alkanes due to the ability of the resulting carbanion to be stabilized by resonance. Strong, non-nucleophilic bases can effectively deprotonate this position to generate the bis(p-methoxyphenyl)methyl carbanion. This anion is a potent nucleophile and a valuable synthetic intermediate.

Research findings demonstrate that treatment of Methane, bis(p-methoxyphenyl)- with organolithium reagents (e.g., n-butyllithium) or alkali metal amides (e.g., sodium amide) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether efficiently generates the corresponding carbanion. This nucleophilic species can then be quenched with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds at the benzylic position.

Table 2: Synthesis via Bis(p-methoxyphenyl)methyl Carbanion

| Base for Deprotonation | Electrophile | Product |

|---|---|---|

| n-Butyllithium (n-BuLi) | Methyl iodide (CH₃I) | 1,1-Bis(p-methoxyphenyl)ethane |

| Sodium amide (NaNH₂) | Benzaldehyde (C₆H₅CHO) | 1,1,2-Tris(p-methoxyphenyl)ethanol derivative |

| Potassium tert-butoxide (t-BuOK) | Carbon dioxide (CO₂) | 2,2-Bis(p-methoxyphenyl)acetic acid |

| n-Butyllithium (n-BuLi) | Trimethylsilyl chloride ((CH₃)₃SiCl) | Methane, bis(p-methoxyphenyl)trimethylsilyl- |

The benzylic C-H bonds are susceptible to oxidation by various chemical reagents. The outcome of the oxidation—either the secondary alcohol or the ketone—depends on the strength of the oxidizing agent and the reaction conditions.

Formation of Alcohol: Milder oxidation conditions can selectively convert the methylene group to a hydroxyl group, yielding bis(p-methoxyphenyl)methanol.

Formation of Ketone: More forceful oxidation readily transforms the methylene bridge directly to a carbonyl group, forming the highly stable ketone, bis(p-methoxyphenyl)methanone (also known as 4,4'-dimethoxybenzophenone). This transformation is a common synthetic procedure.

Studies have detailed the use of chromium-based reagents, such as chromium trioxide (CrO₃) in acetic acid, or permanganate (B83412) salts like potassium permanganate (KMnO₄) under basic or neutral conditions, to achieve this oxidation efficiently. The reaction proceeds via the formation of intermediates that are readily further oxidized from the alcohol stage to the ketone.

Table 3: Oxidation of the Methylene Bridge

| Oxidizing Agent | Typical Conditions | Primary Product |

|---|---|---|

| Chromium trioxide (CrO₃) | Acetic acid, heat | Bis(p-methoxyphenyl)methanone |

| Potassium permanganate (KMnO₄) | Acetone/water, neutral pH | Bis(p-methoxyphenyl)methanone |

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile/water | Bis(p-methoxyphenyl)methanone |

| Oxygen (O₂), catalyst | Photocatalyst or metal catalyst | Bis(p-methoxyphenyl)methanone |

Reactions of the Methoxy (B1213986) Groups

The two methoxy (-OCH₃) groups are aryl alkyl ethers, which can undergo cleavage reactions under specific chemical or biological conditions.

The cleavage of the methyl-oxygen bond (O-demethylation) is a significant reaction for this class of compounds.

Chemical Demethylation: In a laboratory setting, this is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids known for their high affinity for oxygen, such as boron tribromide (BBr₃). The reaction with BBr₃, for example, proceeds via coordination of the Lewis acid to the ether oxygen, followed by the cleavage of the methyl-C–O bond to form a bromomethane (B36050) and a boron-phenoxy intermediate, which is subsequently hydrolyzed to yield the phenol (B47542). Depending on the stoichiometry, either one (mono-demethylation) or both (di-demethylation) methoxy groups can be cleaved to produce the corresponding phenolic compounds: p-hydroxy-p'-methoxydiphenylmethane and bis(p-hydroxyphenyl)methane.

Biological Demethylation (Biotransformation): In biological systems, particularly during metabolism in mammals, O-demethylation is a primary detoxification pathway catalyzed by microsomal enzymes, most notably the Cytochrome P450 (CYP) superfamily. This oxidative process does not involve direct nucleophilic attack. Instead, a CYP enzyme abstracts a hydrogen atom from the methyl group, which is then hydroxylated to form an unstable hemiacetal intermediate (Ar-O-CH₂OH). This intermediate spontaneously decomposes to the corresponding phenol and formaldehyde (B43269). This metabolic route is crucial in the biotransformation of many xenobiotics containing methoxyaryl moieties.

Reactivity of the Aromatic Rings

The aromatic rings of Methane, bis(p-methoxyphenyl)- are highly activated towards electrophilic aromatic substitution (EAS). The methoxy group is a powerful activating, ortho-, para-directing group. Since the para-position on each ring is occupied by the methylene bridge, electrophilic attack occurs exclusively at the ortho-positions (C2, C6, C2', and C6'). The high electron density of the rings means that substitutions can often proceed under milder conditions than those required for benzene (B151609) itself. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration with nitric acid in a solvent like acetic acid can yield the 2-nitro or 2,2'-dinitro derivatives. The reaction mechanism follows the canonical pathway involving the formation of a resonance-stabilized cationic intermediate (the sigma complex or arenium ion), which is particularly stable due to the participation of the lone pairs on the methoxy oxygen.

Table 4: Electrophilic Aromatic Substitution (EAS) Reactions

| Reaction Type | Reagents | Position of Substitution | Typical Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (or CH₃COOH) | Ortho to -OCH₃ | 2-Nitro-4,4'-dimethoxydiphenylmethane |

| Bromination | Br₂ in CH₃COOH | Ortho to -OCH₃ | 2-Bromo-4,4'-dimethoxydiphenylmethane |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Ortho to -OCH₃ | 2-Acetyl-4,4'-dimethoxydiphenylmethane |

| Sulfonation | Fuming H₂SO₄ | Ortho to -OCH₃ | 4,4'-Dimethoxydiphenylmethane-2-sulfonic acid |

Rearrangement Reactions

The structural framework of Methane, bis(p-methoxyphenyl)- and related motifs can participate in or be conceptually linked to several important rearrangement reactions.

The di-π-methane rearrangement is a classic photochemical reaction of molecules containing a 1,4-diene system in which an sp³-hybridized carbon atom is bonded to two vinyl or aryl groups (a "di-π-methane" system). Upon absorption of UV light, the molecule undergoes a concerted rearrangement through a singlet or triplet excited state to form a vinylcyclopropane (B126155) or arylcyclopropane derivative .

Methane, bis(p-methoxyphenyl)- itself does not undergo this rearrangement because it lacks the requisite 1,4-diene or equivalent π-system. However, its core diphenylmethane (B89790) structure is a fundamental component of substrates that do. For instance, a molecule like 1,1-bis(4-methoxyphenyl)-2-propene, which contains the di-π-methane moiety, would be a candidate for this transformation. The conceptual relevance lies in understanding how the diphenylmethane scaffold provides the central sp³ carbon atom that links the two π-systems. The mechanism involves the photochemical formation of a diradical intermediate, followed by cyclization to a cyclopropyl (B3062369) dicarbinyl diradical, which then opens to yield the final product . The electronic properties of the p-methoxyphenyl groups would influence the stability of the radical intermediates and potentially the regioselectivity of the rearrangement.

The bis(p-methoxyphenyl)methyl moiety is central to several acid-catalyzed rearrangements, particularly those involving carbocation intermediates. The formation of the bis(p-methoxyphenyl)methyl cation is highly favorable due to the exceptional resonance stabilization provided by the two electron-donating methoxy groups.

A pertinent example is the acid-catalyzed rearrangement of structurally related diols, akin to a pinacol (B44631) rearrangement. Consider the hypothetical rearrangement of 1,1-bis(4-methoxyphenyl)ethane-1,2-diol. Under strong acidic conditions, one of the hydroxyl groups is protonated and eliminated as water, generating a tertiary carbocation. This is followed by a 1,2-hydride or 1,2-aryl shift. Given the high migratory aptitude of the p-methoxyphenyl group and its ability to stabilize a positive charge, the migration of one of the aryl groups is a highly probable pathway .

The mechanism proceeds as follows:

Protonation of a hydroxyl group.

Loss of water to form a carbocation.

Migration of a p-methoxyphenyl group to the adjacent carbocationic center.

Deprotonation of the resulting oxonium ion to yield the final ketone product, in this case, a derivative of deoxybenzoin.

This demonstrates the propensity of the bis(p-methoxyphenyl)methyl system to stabilize cationic intermediates and facilitate skeletal rearrangements, a key feature of its chemical behavior under acidic conditions.

Condensation and Dimerization Mechanisms (e.g., abiotic dimerization)

Methane, bis(p-methoxyphenyl)- is most commonly synthesized via the acid-catalyzed condensation of anisole (B1667542) with a one-carbon electrophile, typically formaldehyde or its equivalents (e.g., paraformaldehyde, dimethoxymethane) [7, 31]. This reaction is a classic example of electrophilic aromatic substitution and serves as a primary route to diarylmethanes.

The mechanism involves the following key steps :

Activation of the Electrophile: In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl), formaldehyde is protonated to form the highly electrophilic hydroxymethyl cation, [CH₂OH]⁺.

First Electrophilic Attack: An electron-rich anisole molecule attacks the hydroxymethyl cation. The attack occurs at the para position due to steric hindrance at the ortho positions and the powerful directing effect of the methoxy group. This step forms 4-methoxybenzyl alcohol.

Formation of the Key Carbocation: The resulting 4-methoxybenzyl alcohol is protonated again by the acid catalyst at its hydroxyl group. This is followed by the elimination of a water molecule to generate the 4-methoxybenzyl cation. This cation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring and onto the methoxy oxygen.

Second Electrophilic Attack: This stabilized 4-methoxybenzyl cation acts as a potent electrophile and is attacked by a second molecule of anisole, again at the para position.

Deprotonation: A final deprotonation step restores aromaticity to the second ring, yielding the final product, Methane, bis(p-methoxyphenyl)-.

Table 2: Catalysts and Conditions for the Synthesis of Methane, bis(p-methoxyphenyl)-

| Anisole Source | C1 Source | Catalyst | Typical Yield | Reference |

|---|---|---|---|---|

| Anisole | Formalin (37% aq. HCHO) | Concentrated H₂SO₄ | High (>80%) | |

| Anisole | Paraformaldehyde | Montmorillonite K-10 Clay | Good to Excellent | |

| Anisole | Dimethoxymethane | Amberlyst-15 (acidic resin) | High (>90%) |

Catalytic Pathways Involving the Methane, bis(p-methoxyphenyl)- Motif

The rigid yet flexible diphenylmethane backbone of Methane, bis(p-methoxyphenyl)- makes it an excellent scaffold for the design of bidentate ligands used in homogeneous catalysis. By functionalizing the aromatic rings, typically at the ortho positions, with coordinating groups like phosphines, a class of ligands known as DPEPhos-type ligands can be synthesized [8, 11].

For example, bis(2-diphenylphosphinophenyl)methane incorporates the core Methane, bis(phenyl)- structure. The methoxy-substituted analogue, derived from Methane, bis(p-methoxyphenyl)-, would be bis(2-diphenylphosphino-5-methoxyphenyl)methane. In these ligands, the methylene bridge acts as a flexible linker between the two phosphine-bearing aryl rings. This flexibility allows the ligand to adopt a range of P-M-P "bite angles" when coordinated to a transition metal center (e.g., Palladium, Rhodium, Nickel) .

The electronic properties and bite angle are critical parameters that dictate the efficacy of a catalyst.

Electronic Effect: The electron-donating methoxy groups at the para positions increase the electron density on the phosphorus atoms. This makes the ligand a stronger σ-donor, which can influence the stability and reactivity of the metal center, often promoting oxidative addition, a key step in many cross-coupling cycles.

These ligands have been successfully employed in various palladium-catalyzed cross-coupling reactions, demonstrating the utility of the Methane, bis(p-methoxyphenyl)- motif as a foundational element in modern catalyst design.

Theoretical and Computational Chemistry of Methane, Bis P Methoxyphenyl

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the properties of Methane (B114726), bis(p-methoxyphenyl)- at the atomic and electronic levels.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the Methane, bis(p-methoxyphenyl)- molecule. youtube.com These calculations often employ methods like Density Functional Theory (DFT), for instance with the B3LYP functional, to find the lowest energy conformation. tandfonline.comtandfonline.com For similar, more complex structures, conformational searches can reveal the lowest energy conformers, which are stabilized by various intramolecular interactions. eie.gr

Table 1: Selected Computational Parameters for Geometry Optimization

| Parameter | Method | Basis Set | Details |

| Optimization | DFT (B3LYP) | 6-31G** | Used for ligand structure optimization in related studies. tandfonline.comtandfonline.com |

| Conformational Search | Random Sampling | - | Employed to find low-energy conformations in analogous molecules. eie.gr |

| Geometry Optimization | GAMESS | - | A software package used for such calculations. youtube.com |

This table is interactive. Click on the headers to sort.

The electronic structure of Methane, bis(p-methoxyphenyl)- is analyzed to understand the distribution of electrons within the molecule and the nature of its chemical bonds. Mulliken charge density analysis, calculated using methods such as RM062X and PBE1PBE with a 6-31+G(d) basis set, can provide insights into the atomic charges. chemrevlett.comchemrevlett.com This analysis helps in identifying the electrophilic and nucleophilic centers within the molecule. researchgate.net

Table 2: Calculated Mulliken Atomic Charges for a Related Compound

| Atom | Charge (M062X) | Charge (PBE1PBE) |

| C3 | +0.796 | +0.993 |

| C21 | -1.519 | -0.829 |

Data from a study on a related molecule, 2-(2,2-bis(3-methoxyphenylthio)ethyl)naphthalene. chemrevlett.com This table is interactive. Click on the headers to sort.

Quantum chemical calculations can predict the spectroscopic properties of Methane, bis(p-methoxyphenyl)-, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nmrdb.org These simulations are valuable for interpreting experimental data and for the structural elucidation of the compound.

Simulated ¹H and ¹³C NMR spectra can be generated using methods like the Gauge-Including Atomic Orbital (GIAO) method with a functional like B3LYP and a suitable basis set. mdpi.comresearchgate.net The calculated chemical shifts can then be compared with experimental values. researchgate.netrsc.org

Similarly, theoretical IR spectra can be computed. mdpi.com The vibrational frequencies and their corresponding intensities are calculated, providing a theoretical vibrational spectrum that can be compared with experimental FT-IR data. chemrevlett.comchemrevlett.com This comparison helps in the assignment of the observed vibrational bands to specific molecular motions. acgpubs.org

Molecular Dynamics Simulations for Dynamic Behavior

Intermolecular Interaction Modeling

Understanding the intermolecular interactions of Methane, bis(p-methoxyphenyl)- is key to comprehending its behavior in the solid state and in solution.

π-Stacking and Other Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and interaction of a molecule with its environment. mdpi.com For Methane, bis(p-methoxyphenyl)-, several types of non-covalent interactions are theoretically significant, with π-stacking being a prominent example.

The two p-methoxyphenyl rings in the molecule are capable of engaging in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the aromatic rings. researchgate.net The flexible methylene (B1212753) bridge allows the phenyl rings to adopt various conformations, including parallel-displaced or T-shaped arrangements, which are common motifs for π-π stacking. The electron-donating nature of the para-methoxy groups influences the quadrupole moment of the phenyl rings, which in turn affects the geometry and energy of the π-π stacking. It has been noted that π-π stacking interactions can be a significant driving force in the self-assembly of molecules and in drug-delivery systems. nih.gov

In addition to π-π stacking, other non-covalent interactions play a role in the chemistry of Methane, bis(p-methoxyphenyl)-. These include:

C-H···π interactions: The hydrogen atoms of the methylene bridge and the methyl groups of the methoxy (B1213986) substituents can interact with the electron-rich π-systems of the phenyl rings.

Hydrogen bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors in the presence of suitable donor molecules, such as water or alcohols. nih.gov

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are often employed to study these weak interactions. researchgate.net The analysis of these interactions is critical for understanding the molecule's behavior in different chemical and biological environments.

| Interaction Type | Description | Potential Role in Methane, bis(p-methoxyphenyl)- |

| π-π Stacking | Attractive non-covalent interaction between aromatic rings. | Influences crystal packing and self-assembly. The methoxy groups can modulate the strength and geometry of the interaction. mdpi.com |

| C-H···π Interaction | Interaction between a C-H bond and a π-system. | Contributes to the conformational stability and intermolecular recognition. |

| Hydrogen Bonding | Interaction involving a hydrogen atom located between two other atoms. | The methoxy groups can act as hydrogen bond acceptors, influencing solubility and interactions with protic solvents. nih.gov |

| Dispersion Forces | Weak intermolecular forces arising from quantum-induced instantaneous polarization multipoles. | Ubiquitous and important for overall intermolecular attraction. nih.gov |

Reaction Pathway Analysis and Transition State Calculations

The synthesis of Methane, bis(p-methoxyphenyl)- typically involves the Friedel-Crafts alkylation of anisole (B1667542) with a suitable methylene source, or the reaction of a p-methoxybenzyl derivative with anisole. nih.gov Computational chemistry provides valuable insights into the mechanisms of such reactions through reaction pathway analysis and transition state calculations.

A plausible reaction pathway for the formation of Methane, bis(p-methoxyphenyl)- is the acid-catalyzed reaction of anisole with formaldehyde (B43269) or a formaldehyde equivalent. The reaction would proceed through the following key steps:

Formation of the electrophile: The acid catalyst protonates formaldehyde, leading to the formation of a highly reactive hydroxymethyl cation or a related electrophilic species.

Electrophilic aromatic substitution (SEAr): The electron-rich anisole molecule attacks the electrophile. This step proceeds through a transition state leading to a Wheland intermediate (also known as an arenium ion), which is a resonance-stabilized carbocation. pnas.org Computational studies on the electrophilic substitution of anisole have shown that the ortho and para positions are highly activated due to the electron-donating methoxy group. pnas.orgmasterorganicchemistry.com

Formation of a benzylic alcohol intermediate: The Wheland intermediate loses a proton to regenerate the aromaticity, forming p-methoxybenzyl alcohol.

Formation of a benzylic carbocation: The benzylic alcohol is protonated by the acid catalyst, followed by the loss of a water molecule to form a stable p-methoxybenzyl carbocation.

Second electrophilic aromatic substitution: The p-methoxybenzyl carbocation then acts as an electrophile and attacks a second molecule of anisole, again preferentially at the para position, to form the final product, Methane, bis(p-methoxyphenyl)-.

| Reaction Step | Description | Key Computational Insights |

| Electrophile Formation | Generation of a reactive electrophile from a methylene source and an acid catalyst. | The nature and reactivity of the electrophile can be modeled. |

| First SEAr | Attack of anisole on the electrophile to form a benzylic alcohol intermediate. | Transition state calculations can predict the regioselectivity (ortho vs. para). pnas.org |

| Carbocation Formation | Protonation of the benzylic alcohol and loss of water to form a benzylic carbocation. | The stability of the carbocation can be calculated, which influences the reaction rate. |

| Second SEAr | Attack of a second anisole molecule on the benzylic carbocation. | The final step leading to the formation of the diarylmethane product. Transition state calculations can confirm the preference for para-substitution. |

Quantitative Structure-Activity Relationships (QSAR) for Analogues (excluding biological activity details)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity. While QSAR is most commonly associated with biological activity, the principles can be applied to any measurable property of a molecule, such as its physical properties, reactivity, or environmental fate.

For analogues of Methane, bis(p-methoxyphenyl)-, a QSAR study could be developed to predict a property of interest, for example, their chromatographic retention time, their rate of a particular chemical reaction, or their potential for environmental persistence. The development of a QSAR model involves several steps:

Data Set Selection: A set of analogues of Methane, bis(p-methoxyphenyl)- with known values for the property of interest would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each analogue. These descriptors can be classified into several categories:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the shape and branching of the molecule.

Geometrical descriptors: 3D properties such as molecular surface area and volume.

Quantum chemical descriptors: Properties derived from computational chemistry calculations, such as HOMO/LUMO energies, dipole moment, and partial charges.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical techniques, such as cross-validation and the use of an external test set. rsc.org

For diarylmethane analogues, relevant descriptors might include those related to the electronic properties of the phenyl rings (e.g., Hammett constants of the substituents), the lipophilicity of the molecule (e.g., logP), and the steric bulk of the substituents. nih.gov

Below is a hypothetical data table illustrating the types of data that would be used in a QSAR study of Methane, bis(p-methoxyphenyl)- analogues for a hypothetical property.

| Compound | Analogue Substituent (R) | Molecular Weight ( g/mol ) | logP | HOMO Energy (eV) | Predicted Property (arbitrary units) |

| Methane, bis(p-methoxyphenyl)- | H | 228.29 | 3.8 | -5.5 | 10.2 |

| Analogue 1 | 4,4'-difluoro | 234.25 | 3.9 | -5.7 | 9.8 |

| Analogue 2 | 4,4'-dichloro | 267.18 | 4.9 | -5.9 | 11.5 |

| Analogue 3 | 4,4'-dimethyl | 226.34 | 4.6 | -5.3 | 10.8 |

| Analogue 4 | 4,4'-dinitro | 318.28 | 3.5 | -6.5 | 8.5 |

Applications and Research Frontiers of Methane, Bis P Methoxyphenyl Derivatives

Advanced Organic Synthesis and Methodology Development

The structural framework of Methane (B114726), bis(p-methoxyphenyl)- is a valuable starting point in organic synthesis, providing access to complex natural products and specialized chemical tools.

Building Blocks for Complex Natural Product Synthesis

Derivatives based on the Methane, bis(p-methoxyphenyl)- core are instrumental in synthesizing classes of natural products, particularly bis(indolyl)methanes (BIMs). ut.ac.irnih.gov These compounds, originally isolated from terrestrial and marine sources, exhibit a wide range of biological activities. ut.ac.irnih.gov Synthetic methodologies often employ 4-methoxybenzaldehyde (B44291), a direct precursor to the bis(p-methoxyphenyl)methane core, which undergoes an electrophilic substitution reaction with indole (B1671886). nih.govacs.org

This reaction, catalyzed by various agents, efficiently constructs the central methane bridge linking two indole moieties, resulting in products like 3,3′-((4-Methoxyphenyl)methylene)bis(1H-indole). nih.gov Green chemistry approaches have been developed, utilizing catalysts like taurine (B1682933) or citric acid in water, to produce these natural product derivatives in high yields. ut.ac.irnih.govacs.org For instance, the reaction between 4-methoxybenzaldehyde and indole using taurine as a catalyst in water under sonication yields the desired product in 87%. acs.org Similarly, employing citric acid in water at reflux temperature can also afford high yields. ut.ac.ir Another related derivative, 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one), which contains the tetronic acid moiety found in many natural products, has been synthesized in high yield (83%) through a domino Knoevenagel–Michael reaction. mdpi.com

| Product Name | Aldehyde Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,3′-((4-Methoxyphenyl)methylene)bis(1H-indole) | 4-methoxybenzaldehyde | Taurine | Water | 87 | acs.org |

| 3,3′-Bis-indolyl(4-methoxyphenyl)methane | p-Anisaldehyde | Citric Acid (50 mol%) | Water | 90 | ut.ac.ir |

| 3,3′-Bis-indolyl(4-methoxyphenyl)methane | 4-methoxy benzaldehyde | Aluminium triflate (0.5 mol%) | Acetonitrile | 94 | tandfonline.com |

Precursors for Specialized Reagents and Ligands

The Methane, bis(p-methoxyphenyl)- structure is a key component in the design of sophisticated ligands for coordination chemistry and catalysis. By functionalizing the core structure, researchers can create ligands with tailored electronic and steric properties.

Examples include:

Bis-imidazole Methane Ligands : The reaction involving 4-methoxybenzaldehyde leads to the formation of ligands like {4,4′-((4-methoxyphenyl)methylene)bis(2-ethyl-5-methyl-1H-imidazole)} (L2). acs.org These bidentate ligands are used to synthesize half-sandwich arene-ruthenium complexes. acs.org

Bis(1,2,3-triazol-1-yl)methane Ligands : Derivatives such as 2-(4-methoxyphenyl)-2,2-bis(4-phenyl-1H-1,2,3-triazol-1-yl)-1-(p-tolyl)ethan-1-ol serve as precursors for neutral ligands incorporating alcohol functionalities. csic.es These are synthesized from bis(1,2,3-triazol-1-yl)methane compounds and are used to create organometallic complexes. csic.esnih.gov

Bis-Schiff Base Ligands : The derivative 1,2-bis(4-methoxyphenyl)ethylenediamine is a crucial precursor for creating bis-Schiff base (salen) scaffolds. acs.org These ligands are formed by reaction with salicylaldehyde (B1680747) derivatives and are used to chelate metals like iron(III). acs.org

Thiolato and Telluroether Ligands : 4-methoxy-α-toluenethiol and bis(4-methoxyphenyltelluro)methane function as bridging ligands in the synthesis of dinuclear ruthenium(II) complexes. iucr.orgiucr.orgiitd.ac.in

Coordination Chemistry and Supramolecular Assembly

The ligands derived from Methane, bis(p-methoxyphenyl)- play a significant role in coordination chemistry, enabling the formation of both discrete organometallic complexes and extended supramolecular architectures.

Ligand Design for Organometallic Complexes (e.g., with Ruthenium(II), Iron(III), Aluminum, Zinc)

The versatility of Methane, bis(p-methoxyphenyl)- derivatives allows for the coordination of a wide array of metal centers, leading to complexes with interesting catalytic and structural properties.

Ruthenium(II) Complexes : The ligand 4,4′-((4-methoxyphenyl)methylene)bis(2-ethyl-5-methyl-1H-imidazole) (L2) has been used to synthesize the half-sandwich complex [(η6-p-cymene)RuCl(κ2-L2)]+. acs.org This complex demonstrated high efficiency in the catalytic dehydrogenation of formic acid in water. acs.org Another example involves 4-methoxy-α-toluenethiolato as a bridging ligand to form dinuclear ruthenium(II) complexes, such as [Ru2(C8H9OS)2Cl2(C10H14)2], which exhibit a typical piano-stool coordination geometry. iucr.orgiucr.org

Iron(III) Complexes : Bis-Schiff bases derived from 1,2-bis(4-methoxyphenyl)ethylenediamine have been used to synthesize a series of chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) complexes. acs.org These complexes were investigated for their biological activity, with their efficacy influenced by substitutions on the salicylidene moiety. acs.org

Aluminum and Zinc Complexes : Novel ligand precursors based on bis(1,2,3-triazol-1-yl)methane have been employed to synthesize dinuclear organometallic aluminum and zinc complexes with high efficiency. csic.esnih.govresearchgate.net These complexes have shown potential as catalysts in polymer chemistry. csic.esnih.gov Additionally, zinc complexes like Zincum (II) 2-[2-(4-methoxyphenyl)ethenyl]quinolin-8-ol (ZnStq_OCH3), a derivative of bis(8-hydroxyquinoline) zinc, have been synthesized and explored for applications in organic light-emitting diodes (OLEDs). mdpi.com

| Metal Center | Ligand Derivative | Complex Formula/Name | Key Feature/Application | Reference |

|---|---|---|---|---|

| Ruthenium(II) | 4,4′-((4-methoxyphenyl)methylene)bis(2-ethyl-5-methyl-1H-imidazole) | [(η6-p-cymene)RuCl(κ2-L2)]+ | Catalyst for formic acid dehydrogenation | acs.org |

| Ruthenium(II) | 4-methoxy-α-toluenethiolato | [Ru2(C8H9OS)2Cl2(C10H14)2] | Dinuclear complex with piano-stool geometry | iucr.org, iucr.org |

| Iron(III) | N,N′-bis(salicylidene)-1,2-bis(4-methoxyphenyl)ethylenediamine | Chlorido[N,N′-bissalicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) | Investigated for anticancer properties | acs.org |

| Aluminum | Bis(1,2,3-triazol-1-yl)methane with alcohol functionality | Dinuclear Aluminum Complex | Catalyst for polyether formation | csic.es, nih.gov |

| Zinc | Bis(1,2,3-triazol-1-yl)methane with alcohol functionality | Dinuclear Zinc Complex | Catalyst for polycarbonate formation | csic.es, nih.gov |

| Zinc | 2-[2-(4-methoxyphenyl)ethenyl]quinolin-8-ol | ZnStq_OCH3 | Emissive material for OLEDs | mdpi.com |

Self-Assembly of Supramolecular Structures

The directional bonding and specific intermolecular interactions facilitated by Methane, bis(p-methoxyphenyl)- derivatives drive the formation of ordered supramolecular structures. These range from one-dimensional chains to more complex three-dimensional networks.

The presence of a methoxy (B1213986) group can significantly alter the packing of molecules in the solid state. For example, in a study of bisphenol derivatives, the introduction of a methoxy group in bis(4-hydroxy-3,5-dimethylphenyl)(4-methoxyphenyl)methane caused a dramatic change in molecular packing compared to its unsubstituted phenyl analogue. rsc.org The assembly of the dinuclear ruthenium(II) complex, [Ru2(C8H9OS)2Cl2(C10H14)2], results in the formation of supramolecular chains extending through the crystal lattice via hydrogen bonding. iucr.org

Furthermore, derivatives like bis(4-methoxyphenylthio)methane can self-assemble with metal salts, such as copper(I) iodide, to form 1D-coordination polymers. acs.org The pyrazole (B372694) derivative 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide demonstrates self-assembly through various hydrogen bonds (N–H···O=C, N–H···S) in the formation of cocrystals. mdpi.com The keto-enol tautomerism of 1,3-bis(4-methoxyphenyl)propane-1,3-dione has been controlled through selective encapsulation of its planar enol form within a self-assembled trigonal prism, highlighting the role of these derivatives in host-guest chemistry. nih.gov

Materials Science and Polymer Chemistry

In the realm of materials science, derivatives of Methane, bis(p-methoxyphenyl)- are being explored for the creation of functional materials, including coordination polymers and materials for optoelectronics.

The self-assembly of bis(4-methoxyphenylthio)methane with copper(I) iodide yields a 1D-coordination polymer, [{Cu4(μ3-I)4}(μ-L3)2]n (where L3 is the ligand), which exhibits strong luminescence with an emission lifetime in the microsecond timescale, characteristic of phosphorescence. acs.org Similarly, its reaction with copper(I) bromide produces the 1D polymer [{Cu(μ2-Br)2Cu}(L3)2]n. acs.org The distinct photophysical properties of such coordination polymers make them promising for applications in sensors or light-emitting devices.

In polymer chemistry, organometallic complexes derived from Methane, bis(p-methoxyphenyl)- based ligands have shown direct applications in catalysis. Dinuclear aluminum and zinc complexes derived from bis(1,2,3-triazol-1-yl)methane ligands have been shown to be effective catalysts for the selective synthesis of polyether and polycarbonate materials, respectively, from the coupling of cyclohexene (B86901) oxide and CO2. csic.esnih.gov The rigid structure of certain derivatives, such as those with a biphenyl-alkyne framework, also makes them potential candidates for developing liquid crystals or as crosslinkers in polymers.

Monomers for Polymer Synthesis (e.g., polyaspartimides)

Derivatives of Methane, bis(p-methoxyphenyl)- serve as crucial building blocks for high-performance polymers, most notably polyaspartimides. Polyaspartimides are a class of polyimides synthesized through the Michael addition reaction. This process typically involves the nucleophilic addition of an aromatic diamine to the electron-deficient double bonds of a bismaleimide (B1667444) monomer. core.ac.ukkpi.ua

While Methane, bis(p-methoxyphenyl)- itself is not the direct monomer, its diamine derivative, bis(4-aminophenyl)methane (MDA), is a widely used monomer in this synthesis. The general reaction involves combining a bismaleimide with an aromatic diamine in a high-boiling aprotic solvent like m-cresol, often with a catalyst. core.ac.ukcapes.gov.br The resulting polyaspartimides are linear, high-molecular-weight polymers known for their excellent thermal stability and solubility in common organic solvents. capes.gov.brtandfonline.com

Research has shown that the properties of the final polyaspartimide can be tuned based on the specific structures of the diamine and bismaleimide monomers used. For instance, the synthesis of new polyaspartimides from bis(3-ethyl-5-methyl-4-maleimidophenyl)methane (B160573) and various aromatic diamines yielded polymers with high glass transition temperatures (Tg) ranging from 242–308°C and 10% weight loss temperatures between 408–459°C in air. capes.gov.br These characteristics make them suitable for applications demanding high thermal resistance. The polymers are generally amorphous and exhibit good solubility in solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). capes.gov.brtandfonline.com

| Polymer Type | Monomers | Key Research Findings | Reference |

|---|---|---|---|

| Linear Polyaspartimides | Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane (BEMM) and various aromatic diamines | Polymers have inherent viscosities of 0.42-0.70 dL/g, high glass transition temperatures (242–308°C), and good thermal stability (10% weight loss at 408–459°C). They are amorphous and soluble in various organic solvents. | capes.gov.br |

| Polyaspartimides containing Anthracene | Bis(4-amino-3,5-dimethyl phenyl) anthramethane (BMAM)-derived bismaleimide and various diamines | Polymers exhibit good thermal stability with glass transition temperatures of 212–270°C and 10% weight loss temperatures above 406°C. They are soluble in NMP, DMF, and DMSO. | tandfonline.com |

| Fluorine-containing Polyaspartimides | Octafluorobenzidine bis-maleimide (OFB/BM) and fluorinated aromatic diamines | Synthesized via Michael addition reaction. The resulting polymers were studied for their thermal and electrical properties before and after curing. | kpi.ua |

| Novel Polyaspartimides | 2,2′-dimethyl-4,4′-bis(4-maleimidophenoxy)biphenyl and various diamines | Resulting polymers are soluble in multiple organic solvents, with glass transition temperatures of 188-226°C and 10% weight loss temperatures of 375-426°C in air. | capes.gov.br |

Development of Functional Materials

The structural core of Methane, bis(p-methoxyphenyl)- is a versatile scaffold for creating advanced functional materials with tailored optical, electronic, and thermal properties.

Luminescent Materials: The sulfur analogue, bis(4-methoxyphenylthio)methane, has been used as a ligand to synthesize one-dimensional coordination polymers with copper iodide (CuI). acs.org These materials are built from cubane (B1203433) Cu₄I₄ clusters linked by the dithioether ligands. The resulting coordination polymers exhibit strong luminescence with emission lifetimes in the microsecond range, indicating phosphorescence. acs.org This property makes them candidates for applications in sensing, lighting, and optical devices.

Hole-Transporting Materials (HTMs): Derivatives incorporating N,N-di(4-methoxyphenyl)aminophenyl units are being developed as efficient HTMs for use in perovskite solar cells. researchgate.net These starburst-type molecules, such as tetrakis[(4-methoxyphenyl)aminophenyl]ethane (etheneTTPA), feature multiple triphenylamine (B166846) units linked by a central core. When used as the HTM in a perovskite solar cell, one such derivative achieved a power conversion efficiency of 12.77%, which is comparable to the widely used spiro-OMeTAD. researchgate.net The design of these molecules, with their twisted structures, is crucial for preventing aggregation and facilitating efficient charge transport.

Flame-Retardant Materials: Triazine derivatives of Methane, bis(p-methoxyphenyl)- have been synthesized and investigated as charring agents in intumescent flame-retardant (IFR) systems for polypropylene (B1209903) (PP). bohrium.com A derivative, N,N',N''-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT), was prepared and combined with ammonium (B1175870) polyphosphate (APP). This IFR system significantly improved the flame retardancy of PP, with the electron-donating methoxy group influencing the material's thermal stability and flame-retardant behavior. bohrium.com

Environmental Chemical Transformations and Fate Studies

While direct environmental fate studies on Methane, bis(p-methoxyphenyl)- are limited, extensive research on its structural analogues, particularly bisphenols like Bisphenol A (BPA), provides significant insight into its likely environmental behavior. BPA is structurally similar, differing by the presence of hydroxyl groups instead of methoxy groups. These studies on analogues are critical for predicting the environmental transformation pathways and persistence of Methane, bis(p-methoxyphenyl)-.

Abiotic and Biotic Degradation Mechanisms of Analogues (e.g., bisphenols)

Bisphenols are subject to both non-biological (abiotic) and biological (biotic) degradation processes in the environment.

Abiotic Degradation: Abiotic degradation of bisphenols is driven by physical and chemical factors.

Photodegradation: In aquatic environments, bisphenols undergo photodegradation through processes like photocatalysis and photooxidation. nih.gov The half-life of BPA in water, for instance, is estimated to be between 66 and 160 days, influenced by factors such as water turbidity and pH. nih.gov

Oxidation: Bisphenols can be degraded through oxidation by naturally occurring metal oxides, such as manganese (IV) oxide (MnO₂) and iron oxides, which are common in soils and sediments. nih.govnih.gov The process can be mediated by dissolved organic matter and is influenced by pH and temperature. nih.gov Advanced oxidation processes like ozonation are also effective in degrading bisphenols in water treatment scenarios. rsc.org

Biotic Degradation: Microorganisms, including bacteria, fungi, and algae, play a central role in the biodegradation of bisphenols. nih.gov

Bacterial Degradation: A wide variety of bacteria can degrade BPA, often using it as a carbon source. mdpi.com Species such as Pseudomonas, Sphingomonas, and Bacillus have been identified as effective BPA degraders. mdpi.comresearchgate.net These bacteria employ enzymes like monooxygenases (e.g., cytochrome P450) and laccases to initiate the breakdown of the bisphenol structure. mdpi.comresearchgate.netasm.org

Biologically Mediated Abiotic Degradation (BMAD): This process involves the interplay of biotic and abiotic mechanisms. For example, manganese-oxidizing bacteria can produce biogenic manganese oxide (MnO₂-bio), which then abiotically degrades BPA. osti.govresearchgate.net Studies have shown that the degradation of BPA is significantly enhanced in the presence of these bacteria compared to abiotic degradation with synthetic MnO₂ alone. osti.govresearchgate.net

| Mechanism Type | Description | Key Factors/Mediators | Common Products | Reference |

|---|---|---|---|---|

| Abiotic (Photodegradation) | Degradation by sunlight in aquatic systems. | UV light, water turbidity, pH. | 4-isopropylphenol, semiquinone derivatives. | nih.gov |

| Abiotic (Oxidation) | Degradation by reaction with mineral oxides. | Manganese oxides (MnO₂), iron oxides, pH, temperature. | Oligomeric products, smaller phenols. | nih.govnih.gov |

| Biotic (Bacterial) | Metabolism by microorganisms as a carbon source. | Bacteria (Pseudomonas, Sphingomonas), enzymes (P450, laccase, peroxidase). | Hydroquinone (B1673460), 4-hydroxyacetophenone, 4-isopropenyl phenol (B47542). | nih.govmdpi.comresearchgate.net |

| Biologically Mediated Abiotic Degradation (BMAD) | Abiotic oxidation by microbially-generated oxidants. | Mn(II)-oxidizing bacteria (Roseobacter, Pseudomonas), biogenic MnO₂. | Various oxidized intermediates. | osti.govresearchgate.net |

Understanding Environmental Transformation Pathways

The degradation of bisphenols proceeds through complex transformation pathways, leading to a series of intermediate products. A common initial step in the microbial degradation of BPA is hydroxylation, where a hydroxyl group is added to the aromatic ring. nih.gov

One well-studied pathway involves ipso substitution. In the degradation of BPA by Sphingomonas sp., a monooxygenase enzyme attacks the carbon atom on the aromatic ring that is attached to the isopropyl group (ipso position). asm.org This leads to the cleavage of the C-C bond, breaking the molecule into two main metabolites: hydroquinone and 4-(2-hydroxypropan-2-yl)phenol. asm.org

Another proposed pathway, observed in degradation by Pseudomonas, involves the oxidation of BPA to phenol and 4-isopropenyl phenol, a reaction that can be mediated by the laccase enzyme. mdpi.com Subsequent degradation of these intermediates leads to smaller, more easily mineralized compounds.

The specific pathway can vary depending on the microbial species and environmental conditions (e.g., aerobic vs. anaerobic). acs.orgacs.org For example, under aerobic conditions, hydroxylation and ring cleavage are common, while under anoxic conditions, other transformation mechanisms may dominate. acs.orgwikipedia.org Understanding these diverse pathways is essential for assessing the full environmental impact, as some transformation products may have their own toxicological profiles.

Q & A

Q. What analytical methods are recommended for confirming the purity and structure of Methane, bis(p-methoxyphenyl)-?

Methodological Answer:

- Elemental analysis (e.g., Perkin-Elmer 2400 instrument) is used to verify stoichiometry, as demonstrated in the synthesis of bis(p-methoxyphenyl) tellurium dichloride .

- Spectroscopic techniques such as NMR (¹H/¹³C) and IR are critical for functional group identification. For example, methoxy groups (-OCH₃) exhibit distinct NMR shifts near δ 3.8 ppm and IR stretches at ~1250 cm⁻¹.

- Mass spectrometry (MS) confirms molecular weight (228.29 g/mol for the parent compound) and fragmentation patterns .

Q. What molecular characteristics of Methane, bis(p-methoxyphenyl)- influence its reactivity in organic synthesis?

Methodological Answer:

- The electron-donating methoxy groups activate the aromatic rings toward electrophilic substitution, enabling reactions like halogenation or nitration.

- The central methane bridge allows steric flexibility, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biphenyl derivatives .

- Solubility in polar aprotic solvents (e.g., DMF, DMSO) is enhanced by methoxy substituents, critical for homogeneous reaction conditions .

Advanced Research Questions

Q. How does Methane, bis(p-methoxyphenyl)- function as a ligand precursor in lanthanide coordination chemistry?

Methodological Answer:

- Derivatives like N,N'-bis(p-methoxyphenyl)-3-oxapentanediamide form stable complexes with lanthanides (e.g., Eu³⁺, Tb³⁺). The methoxy groups improve ligand solubility in organic solvents, while the amide oxygen atoms act as binding sites .

- Luminescent properties of these complexes are studied via photoluminescence spectroscopy, with emission peaks attributed to ligand-to-metal energy transfer .

Q. What mechanistic insights exist for the formation of bis(p-methoxyphenyl)carbodiimide from derivatives of Methane, bis(p-methoxyphenyl)-?

Methodological Answer:

- Dehydrohalogenation of bis(p-methoxyphenyl)chloromethane derivatives (e.g., using strong bases like DBU) generates carbodiimides.

- X-ray crystallography reveals planar carbodiimide structures (C=N=C angles ~130°), with delocalized π-electrons stabilizing the linear geometry .

- Computational studies (DFT) predict charge distribution, showing electron density shifts from methoxy groups to the carbodiimide core .

Q. How is computational modeling applied to predict the electronic properties of Methane, bis(p-methoxyphenyl)- and its derivatives?

Methodological Answer:

- Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For bis(p-methoxyphenyl)carbodiimide, the LUMO is localized on the carbodiimide moiety, favoring nucleophilic attacks .

- Molecular electrostatic potential (MEP) maps highlight electron-rich regions (methoxy groups) and electron-deficient zones (central methane), guiding synthetic modifications .

Q. What environmental considerations arise from the use of Methane, bis(p-methoxyphenyl)- in pesticide formulations like methoxychlor?

Methodological Answer:

- Methoxychlor (a trichloroethane derivative) is analyzed for environmental persistence using HPLC-MS to detect degradation products (e.g., bis(p-methoxyphenyl)acetic acid) in soil and water .

- Ecotoxicological assays (e.g., Daphnia magna toxicity tests) evaluate acute and chronic effects, with LC₅₀ values correlated to structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.